molecular formula C11H16N2O3 B13936232 2-(2-amino-2-oxoethyl)-1,4-dimethyl-1H-Pyrrole-3-carboxylic acid ethyl ester

2-(2-amino-2-oxoethyl)-1,4-dimethyl-1H-Pyrrole-3-carboxylic acid ethyl ester

Cat. No.: B13936232
M. Wt: 224.26 g/mol
InChI Key: FRBJQATVPBWNEP-UHFFFAOYSA-N
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Description

2-(2-amino-2-oxoethyl)-1,4-dimethyl-1H-Pyrrole-3-carboxylic acid ethyl ester is a complex organic compound with a unique structure that includes a pyrrole ring substituted with amino, oxoethyl, and carboxylic acid ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-2-oxoethyl)-1,4-dimethyl-1H-Pyrrole-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 1,4-dimethylpyrrole with ethyl chloroformate to introduce the carboxylic acid ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and pressure, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-2-oxoethyl)-1,4-dimethyl-1H-Pyrrole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-amino-2-oxoethyl)-1,4-dimethyl-1H-Pyrrole-3-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-amino-2-oxoethyl)-1,4-dimethyl-1H-Pyrrole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-amino-2-oxoethyl)-1,4-dimethyl-1H-Pyrrole-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl 2-(2-amino-2-oxoethyl)-1,4-dimethylpyrrole-3-carboxylate

InChI

InChI=1S/C11H16N2O3/c1-4-16-11(15)10-7(2)6-13(3)8(10)5-9(12)14/h6H,4-5H2,1-3H3,(H2,12,14)

InChI Key

FRBJQATVPBWNEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C=C1C)C)CC(=O)N

Origin of Product

United States

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